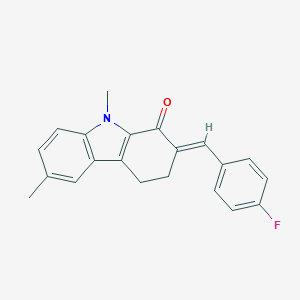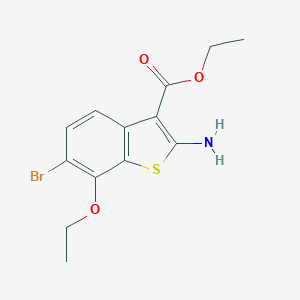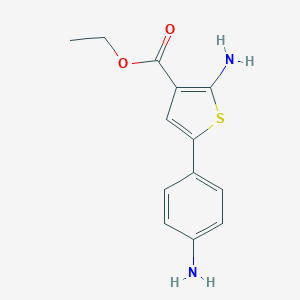![molecular formula C17H16N2OS B421149 4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one CAS No. 56929-66-9](/img/structure/B421149.png)
4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by a fused ring system that includes a thieno ring, a pyrimido ring, and an azepin ring, making it a complex and intriguing molecule for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimido derivatives under specific conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the reaction temperature and time need to be carefully controlled to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the purification process is crucial and may involve techniques such as recrystallization or chromatography to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
科学的研究の応用
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant and antitumor activities.
Materials Science: Due to its unique structural properties, the compound is being explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are being investigated to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, the compound is believed to modulate the gamma-aminobutyric acid (GABA) system by binding to the benzodiazepine-binding site on GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and seizure control.
類似化合物との比較
Similar Compounds
7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine: This compound shares a similar thieno-pyridine structure but lacks the azepin ring.
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position and type of rings fused.
Uniqueness
3-Phenyl-7,8,9,10-tetrahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepin-4(6H)-one is unique due to its specific ring fusion pattern and the presence of the azepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
56929-66-9 |
|---|---|
分子式 |
C17H16N2OS |
分子量 |
296.4g/mol |
IUPAC名 |
4-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-15-13(12-7-3-1-4-8-12)11-21-16(15)18-14-9-5-2-6-10-19(14)17/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChIキー |
TVVSOKALYIIYGY-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
正規SMILES |
C1CCC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


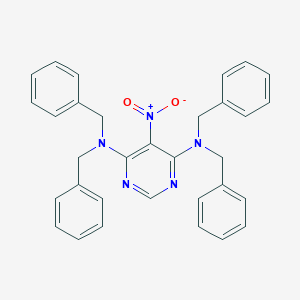
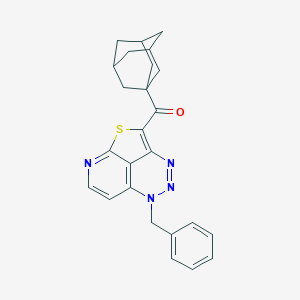
![6-chloro-9,14,15-trimethyl-2-thia-4,5,9,11,18-pentazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,10,12(17),13,15-heptaen-7-one](/img/structure/B421069.png)
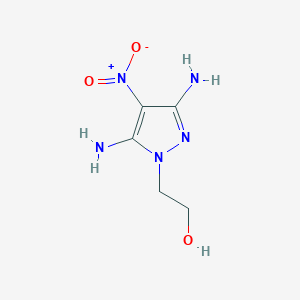
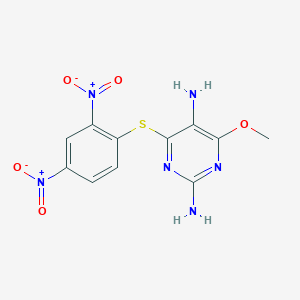
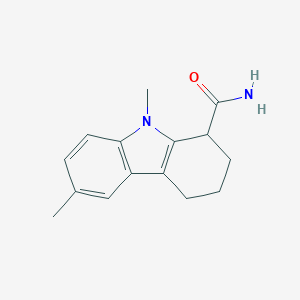
![3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbaldehyde](/img/structure/B421078.png)
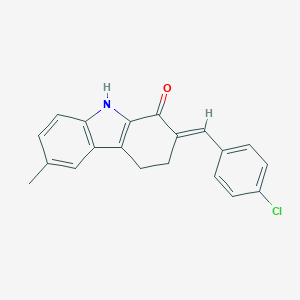
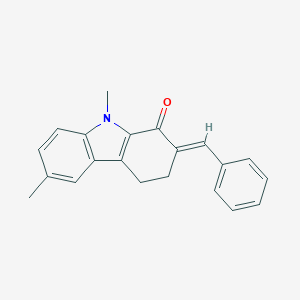
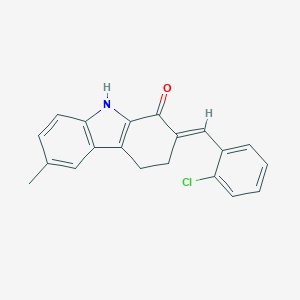
![7-cyclohexyl-1-phenyl-5,10-dihydro-4H-pyrazolo[3,4-a]carbazole](/img/structure/B421083.png)
